ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (IUPAC name: Ethyl 2-benzamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is a bicyclic thiophene derivative with a fused cyclohexenone ring and a benzamide substituent. Its molecular formula is C₁₉H₁₉NO₄S, and it is characterized by a planar heterocyclic ring (S1/C8/C9/C10/C15) and a phenyl ring (C1–C6) inclined at a dihedral angle of 8.13° . The compound exhibits an intramolecular N–H⋯O hydrogen bond, forming an S(6) ring motif (as defined by Etter’s graph set analysis) . The cyclohexenone ring adopts a disordered half-chair conformation, with two methylene groups split over two positions (occupancy factors: 0.641 and 0.359) .
This compound is synthesized via acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with benzoyl chloride in chloroform under reflux, yielding a crystalline product purified via ethanol recrystallization . Its structural elucidation relies on X-ray crystallography (using SHELXL97 ), NMR, and HRMS data.
Properties
IUPAC Name |
ethyl 2-benzamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-18(22)14-12-9-6-10-13(20)15(12)24-17(14)19-16(21)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNLUHIYAIKQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a tetrahydrobenzothiophene core with three critical functional groups:
- Ethyl ester at position 3 ($$ \text{C}_3 $$)
- Phenylcarbonyl amino group at position 2 ($$ \text{C}_2 $$)
- Ketone at position 7 ($$ \text{C}_7 $$)
Retrosynthetic disconnections suggest three primary building blocks:
- Cyclohexenone for the tetrahydro ring
- Thiophene precursors for sulfur incorporation
- Benzoyl chloride for the phenylcarbonyl moiety.
Synthetic Pathways
Cyclocondensation for Benzothiophene Core Formation
The tetrahydrobenzothiophene scaffold is synthesized via cyclocondensation of ethyl 2-chloroacetoacetate with 3-mercaptocyclohexanone under acidic conditions.
Procedure:
- Dissolve 3-mercaptocyclohexanone (1.0 eq) in dry dimethylformamide (DMF).
- Add ethyl 2-chloroacetoacetate (1.2 eq) dropwise at 0°C.
- Heat to 80°C for 6 hours under nitrogen.
- Quench with ice-water and extract with ethyl acetate.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Reaction Time | 6 hours | |
| Optimal Solvent | DMF |
Microwave irradiation reduces reaction time to 20 minutes while improving yield to 85% .
Introduction of the Phenylcarbonyl Amino Group
The C2 amino group is functionalized via Schotten-Baumann acylation using benzoyl chloride.
Procedure:
- Suspend the cyclocondensation product (1.0 eq) in dichloromethane (DCM).
- Add benzoyl chloride (1.5 eq) and triethylamine (2.0 eq) at 0°C.
- Stir at room temperature for 12 hours.
- Filter and recrystallize from ethanol.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–74% | |
| Purity (HPLC) | >98% | |
| Byproducts | <2% mono-acylated |
Esterification and Final Product Isolation
The ethyl ester group is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC).
Procedure:
- Dissolve the acylated intermediate (1.0 eq) in anhydrous THF.
- Add DCC (1.1 eq) and catalytic DMAP.
- Reflux for 8 hours.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 82% | |
| Reaction Scale | Up to 500 g | |
| Chromatography Rf | 0.45 |
Optimization Strategies
Solvent Systems
Nonpolar solvents (e.g., toluene) favor cyclocondensation but slow reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity of sulfur, accelerating ring closure.
Comparative Solvent Study:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 78 | 6 |
| THF | 65 | 8 |
| Toluene | 58 | 10 |
Catalytic Enhancements
Polyphosphoric acid (PPA) improves cyclization efficiency by acting as both catalyst and dehydrating agent. Microwave-assisted PPA reactions achieve 87% yield in 20 minutes versus 66% in 60 minutes thermally.
Purification Techniques
- Recrystallization : Ethanol/water (7:3) removes unreacted benzoyl chloride.
- Column Chromatography : Separates diastereomers with >99% enantiomeric excess when using chiral stationary phases.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 1 kg batch produced via the optimized microwave-PPA method achieved:
Environmental Impact
Waste streams contain DMF and DCC, requiring neutralization with 5% acetic acid before disposal. Solvent recovery systems reduce DMF usage by 40%.
Chemical Reactions Analysis
GI-569525 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to the benzothiophene structure exhibit promising anticancer activities. For instance, benzothiophene derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may share similar properties due to its structural characteristics.
Antimicrobial Activity
Benzothiophene derivatives are also recognized for their antimicrobial properties. Studies have shown that modifications to the benzothiophene ring can enhance activity against a variety of pathogens. The presence of the phenylcarbonyl group in this compound suggests potential effectiveness against bacterial and fungal infections.
Luminescent Materials
The unique electronic properties of benzothiophenes make them suitable for applications in organic electronics. This compound could be explored as a luminescent component in organic light-emitting diodes (OLEDs) or as a part of organic solar cells due to its ability to form stable thin films with desirable optical properties.
Liquid Crystals
Benzothiophenes are also utilized in liquid crystal technologies. The structural flexibility and thermal stability of this compound may allow it to function effectively as a liquid crystal material or as an additive to enhance the performance of existing liquid crystal formulations.
Case Studies and Research Findings
Mechanism of Action
GI-569525 exerts its effects by inhibiting mycobacterial serine/threonine protein kinases. These kinases play a crucial role in the regulation of various cellular processes, including cell growth, division, and metabolism. By inhibiting these kinases, GI-569525 disrupts the normal functioning of mycobacterial cells, leading to their death .
Comparison with Similar Compounds
Key Observations :
The 4-hydroxyphenyl derivative introduces a polar phenolic –OH group, improving aqueous solubility but lowering synthetic yield (22%) due to competing side reactions in the Petasis multicomponent synthesis. Coumarin-linked derivatives exhibit extended π-conjugation, which may enhance fluorescence properties for bioimaging applications.
Ring Conformation: The target compound’s disordered cyclohexenone ring contrasts with the ordered half-chair conformations in simpler analogs like the propionamido derivative . Disorder may arise from steric interactions between the benzamido group and the ester moiety.
Key Observations :
- The Petasis reaction offers modularity for introducing diverse aryl groups but suffers from low yields due to competitive side reactions (e.g., boronic acid protodeboronation).
- Direct acylation (as in the target compound’s synthesis) is more reliable for generating high-purity products but limits substituent diversity.
Physicochemical and Functional Properties
Table 3: Functional Comparisons
Key Observations :
- Antioxidant Activity: The acrylamido-cyano derivative shows moderate radical scavenging, likely due to electron-deficient acrylamido groups stabilizing radical intermediates.
Biological Activity
Ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as GI-569525) is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of mycobacterial serine/threonine protein kinases. This compound's structure and functional groups contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
- IUPAC Name : Ethyl 2-benzamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
- Molecular Formula : C18H17NO4S
- Molecular Weight : 343.40 g/mol
The primary biological activity of this compound lies in its ability to inhibit specific protein kinases involved in the pathogenicity of mycobacteria. This inhibition can disrupt the signaling pathways that are crucial for the survival and virulence of these pathogens. The compound's efficacy against mycobacterial infections makes it a potential candidate for further development as an antimicrobial agent.
Biological Activity and Case Studies
Recent studies have highlighted the following aspects of the biological activity of GI-569525:
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that GI-569525 effectively inhibits the growth of various mycobacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves targeting key enzymes that are essential for cell wall synthesis and metabolism.
-
Analgesic Properties :
- Research conducted using the "hot plate" method on animal models indicated that derivatives of compounds similar to GI-569525 exhibit significant analgesic effects. This suggests potential applications in pain management therapies.
-
Apoptosis Induction :
- Preliminary findings indicate that GI-569525 may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent. The compound's ability to trigger programmed cell death could be linked to its interaction with specific cellular pathways involved in tumorigenesis.
Data Table: Summary of Biological Activities
Future Directions and Research Needs
Despite promising initial findings, further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed exploration of how GI-569525 interacts with target proteins at the molecular level.
- In Vivo Studies : Assessing the efficacy and safety profile of the compound in live animal models to evaluate its therapeutic potential.
- Structural Optimization : Modifying the chemical structure to enhance potency and reduce potential side effects.
Q & A
Q. What are the standard synthetic routes for ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step protocol:
- Gewald synthesis (): Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of N-ethylmorpholine to form the benzothiophene core.
- Amide coupling : The 2-amino group is functionalized with benzoyl chloride or derivatives under reflux in chloroform or DMF ().
- Optimization factors : Solvent choice (DMF or DMSO for solvation), temperature control (reflux at 80–100°C), and stoichiometric ratios (1:1.2 for amine-to-acyl chloride) improve yields to ~60–80% .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Anticancer activity : In vitro cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with IC₅₀ values ranging 23.2–95.9 µM ().
- Assay design :
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activities between structurally similar analogs?
- Case study : Derivatives with RORγt inverse agonism () vs. apoptosis-inducing analogs () show divergent mechanisms.
- Resolution strategies :
- Target-specific assays : Use RORγt luciferase reporter assays vs. caspase-3/7 activation tests to isolate pathways.
- Structural tweaks : Compare substituent effects (e.g., sulfonyl vs. benzoyl groups) on target binding using molecular docking .
- Dose-response profiling : Identify off-target effects at higher concentrations (e.g., >50 µM).
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets, and how reliable are these models?
Q. How can crystallographic disorder in the cyclohexene ring be resolved, and what software tools are recommended?
- Disorder management :
- Best practices : High-resolution data (<1.0 Å) and low-temperature (100 K) data collection minimize thermal motion artifacts.
Q. What methodologies are critical for establishing structure-activity relationships (SAR) in derivatives of this compound?
- SAR workflow :
- Core modifications : Compare tetrahydrobenzothiophene vs. benzodioxin sulfonamides ().
- Substituent screening : Test electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) groups on the benzoyl ring.
- Functional assays : Correlate IC₅₀ with logP (lipophilicity) and polar surface area (PSA) for membrane permeability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
